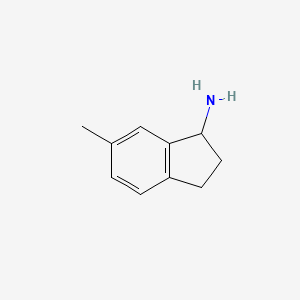

6-Methyl-2,3-dihydro-1H-inden-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQGLSSKBZCURE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2N)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627987 |

Source

|

| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361389-84-6 |

Source

|

| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methyl-2,3-dihydro-1H-inden-1-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-2,3-dihydro-1H-inden-1-amine

Abstract

This guide provides a comprehensive technical overview of this compound (also known as 6-methyl-1-aminoindan), a pivotal chemical intermediate in the field of medicinal chemistry. As a member of the aminoindan class of compounds, it serves as a foundational scaffold for the synthesis of various neuroactive agents, most notably selective monoamine oxidase B (MAO-B) inhibitors used in the management of Parkinson's disease. This document details its physicochemical properties, outlines robust synthetic methodologies including reductive amination and stereoselective enzymatic routes, explores the characteristic reactivity of its primary amine functional group, and provides a thorough analysis of its spectroscopic signature for analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the handling, derivatization, and application of this important molecule.

Introduction

The aminoindan framework represents a "privileged scaffold" in modern drug discovery, a molecular structure that is capable of binding to multiple biological targets with high affinity. This compound is a significant exemplar of this class. Its rigid bicyclic structure, composed of a benzene ring fused to a cyclopentane ring, combined with a chiral amine at the 1-position and a methyl substituent on the aromatic ring, provides a unique three-dimensional topography for molecular recognition. The (R)-enantiomer of its parent compound, 1-aminoindan, is an active metabolite of rasagiline, a potent, irreversible MAO-B inhibitor for treating Parkinson's disease.[1] Consequently, understanding the chemical properties, synthesis, and reactivity of substituted analogs like the 6-methyl derivative is critical for the development of novel therapeutics with improved efficacy and selectivity.[2] This guide serves as a senior-level resource, consolidating essential technical data and procedural knowledge for laboratory application.

Physicochemical and Structural Properties

This compound is a primary amine featuring a chiral center at the C1 carbon. Its properties are defined by the interplay between the aromatic ring, the aliphatic five-membered ring, and the nucleophilic amine group.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 6-Methyl-1-aminoindan | - |

| Molecular Formula | C₁₀H₁₃N | [3] |

| Molecular Weight | 147.22 g/mol | [3] |

| CAS Number | 90874-51-4 (for Hydrochloride salt) | [4] |

| Chirality | Exists as (R) and (S) enantiomers | [5] |

| Appearance | Typically a solid, often supplied as a hydrochloride salt |

The presence of the amine group makes the molecule basic. It readily forms stable salts, such as the hydrochloride salt, which often exhibit improved stability and handling characteristics compared to the freebase.[4][5]

Synthesis and Manufacturing Pathways

The synthesis of this compound is most commonly achieved starting from the corresponding ketone, 6-methyl-1-indanone. The choice of synthetic route is often dictated by the need for stereochemical control.

Reductive Amination of 6-Methyl-1-indanone

This is a widely adopted and versatile two-step, one-pot methodology. The causality behind this choice lies in its high efficiency and the commercial availability of the starting ketone.

Experimental Protocol:

-

Step 1: Ketone Reduction (Formation of Intermediate Alcohol).

-

Dissolve 6-methyl-1-indanone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise, maintaining the temperature below 10 °C. The borohydride acts as a hydride donor to reduce the carbonyl group to a hydroxyl group, forming 6-methyl-2,3-dihydro-1H-inden-1-ol.[6][7]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quench the reaction carefully by the slow addition of water or dilute acid.

-

-

Step 2: Reductive Amination.

-

To the crude alcohol intermediate solution, add an ammonia source, such as aqueous ammonia or ammonium acetate.

-

Introduce a milder reducing agent, typically sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium intermediate formed in situ.[6]

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate) and subsequent purification by column chromatography or crystallization of the hydrochloride salt.

-

Why this protocol is self-validating: The progress of each step can be independently verified. The disappearance of the ketone carbonyl stretch (~1700 cm⁻¹) and the appearance of an alcohol O-H stretch (~3300 cm⁻¹) in the IR spectrum confirms the completion of Step 1. The final product's identity is then confirmed by comprehensive spectroscopic analysis as detailed in Section 4.

Caption: Primary synthetic route via reductive amination.

Stereoselective Enzymatic Synthesis

For pharmaceutical applications where a single enantiomer is required, biocatalysis using transaminase enzymes offers a superior alternative.[8] This method provides high enantioselectivity and operates under mild, environmentally friendly conditions.

Workflow Principle:

-

A transaminase enzyme facilitates the transfer of an amino group from a donor molecule (e.g., isopropylamine) directly to the ketone substrate (6-methyl-1-indanone).

-

By selecting an appropriate (R)- or (S)-selective transaminase, the desired enantiomer of the amine can be produced with high enantiomeric excess (>99%).

-

This process bypasses the need for chiral resolution of a racemic mixture, making it a more efficient and atom-economical approach for producing intermediates like (R)-1-aminoindan, a key fragment for rasagiline.[8]

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the lone pair of electrons on the primary amine nitrogen, making it a potent nucleophile and a moderate base.

Basicity and Salt Formation

As an amine, it reacts with acids to form ammonium salts. This is the most fundamental reaction and is routinely used for purification and to create a more stable, solid form of the compound for storage and handling.

C₁₀H₁₃N (base) + HCl (acid) → [C₁₀H₁₃NH]⁺Cl⁻ (salt)

N-Alkylation

The amine readily undergoes nucleophilic substitution with alkyl halides (Sₙ2 reaction).[9] This reaction is foundational for synthesizing N-substituted derivatives. However, a significant challenge is over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[10]

-

Application Insight: This reactivity is harnessed to create drugs like rasagiline, where an N-propargyl group is introduced. To control the reaction and favor the mono-alkylated product, reaction conditions such as stoichiometry and temperature must be carefully optimized.

N-Acylation

Reaction with acid chlorides or acid anhydrides provides a clean and high-yielding pathway to N-acyl derivatives (amides).[10]

-

Mechanistic Advantage: Unlike alkylation, acylation is self-limiting. Once the amide is formed, the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This significantly reduces its nucleophilicity, effectively preventing a second acylation event. This makes acylation a highly reliable and predictable reaction for derivatization.

Caption: Key reactions of the primary amine group.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics.

| Technique | Feature | Expected Observation | Rationale |

| IR Spectroscopy | N-H Stretch | Two sharp, medium bands at ~3300-3450 cm⁻¹ | Symmetric and asymmetric stretches of a primary amine (R-NH₂).[11][12] |

| N-H Bend | Medium band at ~1580-1650 cm⁻¹ | Scissoring vibration of the N-H bonds.[11] | |

| C-N Stretch | Medium band at ~1250-1335 cm⁻¹ | Stretching of the carbon-nitrogen bond.[11][13] | |

| ¹H NMR | -NH₂ Protons | Broad singlet, ~0.5-5.0 ppm | Variable due to hydrogen bonding and exchange; disappears upon D₂O shake.[12][13] |

| H1 Proton (CH-N) | Multiplet, ~2.5-3.5 ppm | Deshielded by the adjacent electronegative nitrogen atom.[13] | |

| -CH₃ Protons | Singlet, ~2.3 ppm | Aromatic methyl group. | |

| Aromatic Protons | Multiplets, ~7.0-7.5 ppm | Protons on the substituted benzene ring. | |

| ¹³C NMR | C1 Carbon (CH-N) | ~30-60 ppm | Deshielded by the attached nitrogen.[12] |

| Mass Spec. | Molecular Ion (M⁺) | Odd m/z value (e.g., 147) | The Nitrogen Rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14] |

| Fragmentation | α-cleavage | The bond adjacent to the C-N bond cleaves to form a stable iminium cation.[14] |

Applications in Drug Discovery

The primary application of this compound and its close analogs is as a crucial building block in the synthesis of pharmaceuticals targeting the central nervous system.

-

MAO-B Inhibitors: Derivatives of aminoindanes are highly effective and selective inhibitors of monoamine oxidase B. Inhibition of MAO-B prevents the breakdown of dopamine in the brain, which is a cornerstone of therapy for Parkinson's disease.[2][8]

-

Neuroprotective Agents: The aminoindan scaffold has been associated with neuroprotective properties, independent of MAO-B inhibition, making it an attractive target for developing disease-modifying therapies for neurodegenerative disorders.[1][6]

-

Chemical Research: Its well-defined structure serves as a valuable tool for studying structure-activity relationships (SAR) in medicinal chemistry, allowing researchers to probe the binding pockets of enzymes and receptors.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly valuable scaffold that has enabled significant advances in neuropharmacology. Its chemical properties are well-understood, with robust and scalable synthetic routes available, including advanced stereoselective methods. The predictable reactivity of its primary amine group allows for straightforward derivatization to explore new chemical space. A thorough understanding of its spectroscopic profile ensures rigorous quality control and characterization. For researchers in drug development, 6-methyl-1-aminoindan remains a molecule of high strategic importance, offering a proven foundation for the design of next-generation therapeutics.

References

-

Lead Sciences. (n.d.). (R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from Lead Sciences. [Link]

-

PubChem. (n.d.). 6-amino-3-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 6-Methyl-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Xie, Z., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593. [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from University of Calgary Chemistry Department. [Link]

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Retrieved from AJPAMC. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from Oregon State University Chemistry Department. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from OpenStax. [Link]

-

Wikipedia. (n.d.). 1-Aminoindane. Retrieved from Wikipedia. [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Retrieved from MSU Chemistry Department. [Link]

-

PubChem. (n.d.). N-Methyl-1(R)-aminoindan. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methyl-1(R)-aminoindan | C10H13N | CID 5494442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 90874-51-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. (R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 6. Buy 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine [smolecule.com]

- 7. 6-Methyl-2,3-dihydro-1H-inden-1-ol | C10H12O | CID 12337217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ajpamc.com [ajpamc.com]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Spectroscopy of Amines [sites.science.oregonstate.edu]

A-Z Guide to the Structural Elucidation of 6-Methyl-2,3-dihydro-1H-inden-1-amine: A Hypothetical Case Study

Abstract

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The precise determination of the structure of novel indane derivatives is a critical step in drug discovery and development, ensuring the correct molecule is advanced for further study. This in-depth guide presents a systematic, multi-technique approach to the structural elucidation of a target molecule, 6-Methyl-2,3-dihydro-1H-inden-1-amine. We will proceed as if this were an unknown sample delivered to an analytical laboratory, detailing the logical progression of experiments and the causal reasoning behind each methodological choice. The workflow covers initial purity assessment, molecular formula determination via mass spectrometry, functional group identification with infrared spectroscopy, and definitive constitutional isomer assignment using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

Introduction and Context

The indane nucleus, a fusion of a benzene and cyclopentane ring, provides a rigid, three-dimensional framework that is highly valuable for orienting functional groups to interact with biological targets.[2] Its derivatives have found applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][3] Our target molecule, this compound (henceforth referred to as the "analyte"), is a primary amine derivative of this scaffold. The primary amine group is a key pharmacophore, and the position of the methyl substituent on the aromatic ring is crucial for its pharmacological activity and metabolic profile.

This guide will simulate a real-world structure elucidation challenge. We will begin with the most fundamental question—"What is the molecular formula?"—and progressively refine our understanding until the complete, unambiguous structure is confirmed.

The Analytical Workflow: A Self-Validating System

A robust elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each experiment provides a piece of the puzzle, and the final structure must be consistent with all collected data.

Caption: Overall workflow for structure elucidation.

Phase 1: Foundational Analysis

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: Before investing time in complex spectroscopic analysis, it is imperative to ensure the purity of the sample. The presence of significant impurities, such as starting materials or side-products from a potential synthesis (e.g., reductive amination of 6-methyl-1-indanone), could lead to confusing data and an incorrect structural assignment.[4][5] Furthermore, since the analyte possesses a chiral center at the C1 position, a chiral HPLC method is necessary to determine its enantiomeric purity.[6][7]

Protocol: Chiral HPLC for Purity and Enantiomeric Excess

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, which are highly effective for resolving racemic primary amines.[6]

-

Mobile Phase Preparation: A typical mobile phase would consist of a nonpolar solvent like hexane with an alcohol modifier such as 2-propanol or ethanol.[8][9]

-

Additive: To improve peak shape and enantioselectivity for a basic amine, an additive like diethylamine (DEA) or ethanesulfonic acid (ESA) is crucial.[6][10] A starting mobile phase could be Hexane/Ethanol/DEA (90:10:0.1, v/v/v).

-

Analysis: Inject a dilute solution of the analyte. An isocratic elution at a flow rate of 1.0 mL/min with UV detection (e.g., at 254 nm) is a standard starting point.

-

Validation: A pure sample should yield a single major peak in a standard reverse-phase HPLC run. In the chiral HPLC run, a racemic sample would show two well-resolved peaks of equal area.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is the first and most critical piece of structural information.

Expected Results: For this compound (C₁₀H₁₃N):

-

Calculated Exact Mass: 147.1048

-

The Nitrogen Rule: The analyte contains one nitrogen atom, so the molecular ion peak ([M]⁺) is expected to have an odd mass-to-charge ratio (m/z).[11][12][13] This is a foundational rule in the mass spectrometry of amines.

-

Fragmentation: The dominant fragmentation pathway for cyclic amines is typically α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[11][12] For our analyte, this would likely involve the loss of the C2-C3 portion of the ring, although fragmentation of cyclic amines can be complex.[14][15] A prominent [M-1]⁺ peak from the loss of a hydrogen atom is also common for aromatic amines.[12][14]

Phase 2: Structural Fragment Identification

Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique that identifies the types of chemical bonds (functional groups) present in a molecule by measuring their absorption of infrared radiation.[16]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.[17]

Expected Characteristic Peaks for the Analyte:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3250 | N-H Stretch | Primary Amine (R-NH₂) | Two distinct bands are expected for a primary amine (symmetric and asymmetric stretches), confirming the presence of the -NH₂ group.[18][19] |

| 3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |

| 3000-2840 | C-H Stretch | Aliphatic C-H | Confirms the presence of the -CH₂- and -CH- groups in the five-membered ring and the methyl group. |

| 1650-1580 | N-H Bend | Primary Amine (R-NH₂) | A characteristic scissoring vibration that further supports the presence of a primary amine.[18][19] |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring.[16] |

| 1335-1250 | C-N Stretch | Aromatic Amine | The C-N bond stretch in this region is typical for amines where the nitrogen is attached to a ring system with aromatic character nearby.[18] |

Proton and Carbon Framework: 1D NMR Spectroscopy (¹H and ¹³C)

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[20][21] ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides analogous information for the carbon skeleton.[19][22]

Protocol: Standard NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

D₂O Shake: To confirm the N-H protons, a drop of D₂O can be added to the NMR tube. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum.[19][22]

Predicted NMR Data for this compound:

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-7 | ~7.15 | d | 1H | Aromatic proton ortho to the aliphatic ring fusion. |

| H-5 | ~7.00 | s | 1H | Aromatic proton between two substituents (C6-CH₃ and C4-H). |

| H-4 | ~6.95 | d | 1H | Aromatic proton ortho to the methyl group. |

| H-1 | ~4.20 | t | 1H | Methine proton adjacent to the amine (deshielded).[22] |

| H-3 (α) | ~2.90 | m | 1H | Benzylic methylene proton. |

| H-3 (β) | ~2.75 | m | 1H | Benzylic methylene proton. |

| H-2 (α) | ~2.45 | m | 1H | Aliphatic methylene proton. |

| C6-CH ₃ | ~2.30 | s | 3H | Methyl group on the aromatic ring.[23] |

| H-2 (β) | ~1.85 | m | 1H | Aliphatic methylene proton. |

| NH ₂ | ~1.60 | br s | 2H | Labile amine protons, broad signal.[22] |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-7a | ~145 | Aromatic quaternary carbon. |

| C-3a | ~142 | Aromatic quaternary carbon. |

| C-6 | ~136 | Aromatic quaternary carbon attached to the methyl group. |

| C-5 | ~128 | Aromatic CH. |

| C-4 | ~125 | Aromatic CH. |

| C-7 | ~123 | Aromatic CH. |

| C-1 | ~58 | CH carbon attached to nitrogen, deshielded.[19] |

| C-3 | ~35 | Benzylic CH₂ carbon. |

| C-2 | ~30 | Aliphatic CH₂ carbon. |

| C6-C H₃ | ~21 | Methyl carbon. |

Phase 3: Unambiguous Connectivity and Final Confirmation

Rationale: While 1D NMR provides a wealth of information, complex splitting patterns or overlapping signals can lead to ambiguity. Two-dimensional (2D) NMR experiments are required to definitively establish the bonding network of the molecule by revealing through-bond correlations between nuclei.[24][25]

Key 2D NMR Experiments

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H).[26] This is used to trace out the proton connectivity within the five-membered ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (¹JCH).[27] This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges, typically 2 or 3 bonds (²JCH, ³JCH).[27] This is the most critical experiment for piecing together the molecular fragments and confirming the substitution pattern on the aromatic ring.[28]

Sources

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. people.whitman.edu [people.whitman.edu]

- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. azooptics.com [azooptics.com]

- 17. instanano.com [instanano.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. Video: NMR Spectroscopy Of Amines [jove.com]

- 23. fiveable.me [fiveable.me]

- 24. youtube.com [youtube.com]

- 25. emerypharma.com [emerypharma.com]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. cosy hsqc hmbc: Topics by Science.gov [science.gov]

An In-depth Technical Guide to 6-Methyl-2,3-dihydro-1H-inden-1-amine: A Versatile Scaffold for Neurological Drug Discovery

This technical guide provides a comprehensive overview of 6-Methyl-2,3-dihydro-1H-inden-1-amine, a key chemical intermediate with significant potential in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, synthesis, and applications, with a particular focus on its role as a scaffold for neurological drug candidates.

Core Molecular Attributes

This compound is a primary amine derivative of the indane framework. The presence of a methyl group on the benzene ring and an amine group on the five-membered ring makes it a chiral molecule with a stereocenter at the C-1 position. This structure serves as a valuable building block for creating a diverse range of bioactive molecules.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in synthesis and for various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | |

| CAS Number | 361389-84-6 (for the racemic mixture) | [1] |

The molecular weight of the free base is calculated from its molecular formula. The hydrochloride salt of the (R)-enantiomer has a molecular formula of C₁₀H₁₄ClN and a molecular weight of 183.6779 g/mol .[2]

Synthesis and Chemical Landscape

The synthesis of this compound is a multi-step process that leverages common organic reactions. The primary synthetic route typically commences with a commercially available precursor, 6-methylindanone.

A Plausible Synthetic Pathway

A logical and field-proven approach to synthesize this compound involves a two-step process: the reduction of the ketone followed by amination of the resulting alcohol. This methodology offers a reliable and scalable route to the target compound.

Experimental Protocol: A Two-Step Synthesis

Step 1: Reduction of 6-Methylindanone to 6-Methyl-2,3-dihydro-1H-inden-1-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylindanone in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, for instance, sodium borohydride (NaBH₄), portion-wise. The choice of a mild reducing agent like NaBH₄ is critical to selectively reduce the ketone without affecting the aromatic ring.

-

Monitoring and Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude 6-Methyl-2,3-dihydro-1H-inden-1-ol can be purified by column chromatography. The molecular formula of this intermediate is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol .[3]

Step 2: Amination of 6-Methyl-2,3-dihydro-1H-inden-1-ol

-

Reaction Setup: The hydroxyl group of 6-Methyl-2,3-dihydro-1H-inden-1-ol is converted to an amine. This can be achieved through various methods, including reductive amination.

-

Reductive Amination: A common approach involves reacting the alcohol with an amine source, such as ammonia, in the presence of a reducing agent like sodium cyanoborohydride. This process directly yields the primary amine.

-

Purification: The final product, this compound, is then purified using standard techniques such as distillation or chromatography to achieve the desired level of purity for subsequent applications.

Below is a diagram illustrating the logical flow of this synthetic workflow.

Caption: The role of this compound derivatives in Parkinson's therapy.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Key Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns that aid in structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate enantiomers if a chiral stationary phase is used.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amine (N-H stretching) and the aromatic ring.

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical research communities. Its well-defined structure, accessible synthesis, and proven utility as a scaffold for potent and selective MAO-B inhibitors underscore its importance in the ongoing quest for novel treatments for neurodegenerative diseases like Parkinson's. This guide has provided a foundational understanding of its core properties and applications, intended to support and inspire further research and development in this promising area.

References

-

PubChem. 6-Methyl-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. [Link]

-

Lead Sciences. (R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

-

PubMed. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. [Link]

-

PubMed. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. [Link]

-

PubChem. 6-amino-3-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. [Link]

-

ResearchGate. An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. [Link]

-

ResearchGate. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors | Request PDF. [Link]

Sources

Spectroscopic Characterization of 6-Methyl-2,3-dihydro-1H-inden-1-amine: A Technical Guide

This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Methyl-2,3-dihydro-1H-inden-1-amine, a significant heterocyclic compound with applications in pharmaceutical research and development. As a derivative of 1-aminoindane, its structural elucidation through modern spectroscopic techniques is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Introduction: The Significance of this compound

This compound belongs to the class of aminoindanes, which are recognized for their diverse pharmacological activities. For instance, derivatives of the parent compound, 1-aminoindane, have been explored as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. The introduction of a methyl group at the 6-position of the indane ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides unambiguous evidence of molecular structure and is essential for quality control and regulatory compliance. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, drawing upon established principles and comparative data from the well-characterized parent molecule, 1-aminoindane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and amine protons. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electron-withdrawing effect of the amine group.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H (C4, C5, C7) | 7.0 - 7.2 | m | 3H | - |

| Methine-H (C1) | 4.1 - 4.3 | t | 1H | ~7-8 |

| Methylene-H (C2) | 1.8 - 2.2 | m | 2H | - |

| Methylene-H (C3) | 2.7 - 3.0 | m | 2H | - |

| Methyl-H (C6-CH₃) | 2.3 - 2.4 | s | 3H | - |

| Amine-H (NH₂) | 1.5 - 2.5 | br s | 2H | - |

Interpretation and Rationale:

-

Aromatic Protons: The protons on the benzene ring will appear in the downfield region (7.0-7.2 ppm). The methyl group at the 6-position will influence the electronic environment of the aromatic protons, leading to a specific splitting pattern that can be resolved at higher field strengths.

-

Methine Proton (C1-H): The proton attached to the carbon bearing the amine group is expected to be a triplet due to coupling with the adjacent methylene protons at C2.

-

Methylene Protons (C2-H₂ and C3-H₂): The protons of the five-membered ring will appear as complex multiplets in the aliphatic region.

-

Methyl Protons (C6-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet.

-

Amine Protons (NH₂): The amine protons typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration. Addition of D₂O will lead to the disappearance of this signal due to proton-deuterium exchange, a useful method for confirming the presence of labile protons.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Experimental Protocol for ¹³C NMR:

The sample preparation and instrumentation are similar to that for ¹H NMR. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (quaternary) | 140 - 145 |

| Aromatic-C (CH) | 120 - 130 |

| Methine-C (C1) | 55 - 60 |

| Methylene-C (C2) | 30 - 35 |

| Methylene-C (C3) | 35 - 40 |

| Methyl-C (C6-CH₃) | 20 - 25 |

Interpretation and Rationale:

-

Aromatic Carbons: The aromatic carbons will resonate in the downfield region (120-145 ppm). The quaternary carbons will have a lower intensity compared to the protonated carbons.

-

Aliphatic Carbons: The sp³ hybridized carbons of the indane ring and the methyl group will appear in the upfield region. The carbon attached to the nitrogen (C1) will be the most downfield of the aliphatic carbons due to the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C-N bonds, as well as aromatic C=C stretching vibrations.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, two bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Interpretation and Rationale:

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching.

-

N-H Bending: The scissoring vibration of the primary amine group will appear in the 1580-1650 cm⁻¹ region.

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic absorptions in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₃N = 147.22 g/mol ). According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]

-

Major Fragmentation Pathways: The fragmentation of aminoindanes is well-documented. Key fragmentation pathways for this compound are expected to include:

-

Loss of an amino group (•NH₂): This would result in a fragment at m/z 131.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a stable iminium ion.

-

Retro-Diels-Alder (RDA) reaction: This fragmentation pathway in the indane ring system can also be observed.

-

Diagram of a Plausible Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the characterization of this compound. The predicted NMR, IR, and MS spectra, based on the well-understood principles of spectroscopy and comparative analysis with the parent 1-aminoindane molecule, offer a reliable means of confirming the structure and purity of this important compound. This information is critical for researchers and scientists engaged in the synthesis, development, and analysis of novel pharmaceutical agents based on the aminoindane scaffold.

References

-

Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

-

Xie, Z., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593. [Link]

-

LibreTexts. (2021). 1H NMR Spectroscopy and Interpretation. [Link]

-

NIST. (n.d.). 1-Aminoindan. In NIST Chemistry WebBook. [Link]

-

Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 123445, (+-)-1-Aminoindan. [Link]

-

Kuntz, K. M., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1336-1345. [Link]

-

LibreTexts. (2022). 24.11: Spectroscopy of Amines. [Link]

Sources

A Technical Guide to the Biological Activity of 6-Methyl-2,3-dihydro-1H-inden-1-amine Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2,3-dihydro-1H-indene (aminoindan) scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with significant activity at key neurological targets. The strategic placement of substituents on this core structure profoundly influences pharmacological activity and target selectivity. This technical guide provides an in-depth analysis of 6-Methyl-2,3-dihydro-1H-inden-1-amine derivatives, a chemical class with demonstrated potential in modulating monoaminergic systems. We will explore the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds, focusing on their interactions with monoamine transporters and monoamine oxidase (MAO) enzymes. This document synthesizes preclinical data and outlines robust experimental protocols for the evaluation of these derivatives, offering a critical resource for researchers in neuropharmacology and drug development.

Introduction: The Aminoindan Scaffold in Neuropharmacology

The 2-aminoindan structural template has been the foundation for a range of psychoactive compounds, from research chemicals to potential therapeutics.[1] The parent compound, 2-aminoindan (2-AI), exhibits mild stimulant effects, acting as a catecholamine-selective releasing agent with a preference for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] The versatility of the indan ring system allows for systematic chemical modifications that can drastically alter its biological profile.

The introduction of a methyl group at the 6-position of the indan nucleus, creating the this compound core, serves as a critical inflection point in molecular design. This modification, often combined with other substitutions, can shift the pharmacological activity away from a dopamine/norepinephrine-centric profile towards potent and selective interaction with the serotonin system or with enzymes crucial for neurotransmitter metabolism, such as monoamine oxidase B (MAO-B). This guide will dissect the biological activities stemming from this specific chemical class, highlighting its potential in developing novel treatments for neurodegenerative and psychiatric disorders.[2][3][4]

Pharmacological Profile and Mechanism of Action

The biological activity of 6-methyl-aminoindan derivatives is primarily defined by their interaction with two key families of proteins: plasma membrane monoamine transporters and monoamine oxidase enzymes.

Monoamine Transporter Interactions: The Rise of Serotonin Selectivity

Ring substitution on the 2-aminoindan core is a powerful strategy to modulate selectivity across the monoamine transporters: SERT (serotonin), DAT (dopamine), and NET (norepinephrine).[5] While the unsubstituted 2-AI is a selective substrate for NET and DAT, the addition of methoxy and methyl groups can pivot this selectivity dramatically towards SERT.[1][5]

A paramount example is 5-Methoxy-6-methyl-2-aminoindane (MMAI) , a derivative of the core topic structure. MMAI is a highly selective serotonin releasing agent (SSRA), demonstrating over 100-fold selectivity for SERT over DAT.[5][6] This potent and selective action means MMAI triggers the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft, increasing extracellular serotonin levels.

The mechanism is distinct from Selective Serotonin Reuptake Inhibitors (SSRIs), which merely block the reabsorption of serotonin. As an SSRA, MMAI's effects are dependent on endogenous serotonin stores.[7] This high selectivity for the serotonin system gives MMAI an entactogenic profile, and it has been investigated as a potential novel antidepressant with a potentially faster onset of action than traditional SSRIs.[6][8]

Structure-Activity Relationship (SAR) for Transporter Activity:

-

Unsubstituted Core (2-AI): Catecholamine (DAT/NET) selective.[1]

-

Methoxy Substitution (e.g., 5-MeO-AI): Increases potency at SERT.[5]

-

Methoxy + Methyl Substitution (e.g., MMAI): Dramatically enhances selectivity for SERT, with a significant reduction in potency at DAT and NET.[5]

Table 1: Monoamine Release Potency of 2-Aminoindan Derivatives

| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | SERT/DAT Ratio |

|---|---|---|---|---|

| 2-AI | 439 | 86 | >10,000 | <0.04 |

| MMAI | >10,000 | 3,381 | 96.5 | >103 |

Data synthesized from Halberstadt et al. (2019).[1]

Monoamine Oxidase B (MAO-B) Inhibition

Inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease.[9] MAO-B is responsible for metabolizing dopamine in the brain, and its inhibition increases dopaminergic tone, helping to alleviate motor symptoms.[10] The 2,3-dihydro-1H-inden-1-amine scaffold, particularly with modifications, has been successfully developed as selective MAO-B inhibitors.

Researchers have utilized a fragment-based drug design strategy, linking the core aminoindan structure (related to the MAO-B inhibitor rasagiline) to hydrophobic fragments.[9] This approach targets a hydrophobic pocket near the entrance of the hMAO-B active site, enhancing both potency and selectivity.[9] Several novel 2,3-dihydro-1H-inden-1-amine derivatives have been synthesized that show MAO-B inhibitory activity comparable to the established drug Selegiline.[2][11]

Table 2: MAO-B Inhibitory Activity of Selected 2,3-dihydro-1H-inden-1-amine Derivatives

| Compound ID | MAO-B Inhibition (IC₅₀, µM) |

|---|---|

| L4 | 0.11 |

| L8 | 0.18 |

| L16 | 0.27 |

| Selegiline (Reference) | ~0.1 - 0.5 (comparable) |

Data from discovery studies on novel derivatives.[2][11]

The development of these derivatives as MAO-B inhibitors underscores the chemical tractability of the indan scaffold for creating highly specific enzyme inhibitors for neurodegenerative disease therapy.[11]

Therapeutic Potential

Neurodegenerative Disorders

The potent and selective inhibition of MAO-B makes this compound derivatives promising candidates for Parkinson's disease.[9] By preventing the breakdown of dopamine, these compounds can be used as monotherapy in early-stage disease or as an adjunct to levodopa therapy in more advanced stages, potentially reducing motor fluctuations.[3][10]

Psychiatric Disorders

Derivatives like MMAI, with their highly selective serotonin-releasing properties, hold potential for treating mood and anxiety disorders.[6] It has been suggested that SSRAs could offer a novel approach to antidepressants, possibly with a more rapid therapeutic onset and greater efficacy compared to SSRIs.[6][8] Behavioral studies in rats have shown that MMAI induces a syndrome consistent with serotonin release and lacks the psychostimulant effects associated with amphetamine-like compounds.[7]

Key Experimental Protocols

To ensure scientific rigor, protocols for evaluating these compounds must be robust and self-validating, incorporating appropriate controls and standards.

Protocol: In Vitro Monoamine Release Assay

This protocol assesses a compound's ability to induce the release of dopamine or serotonin from rat brain synaptosomes. The choice of synaptosomes (pinched-off nerve terminals) provides a physiologically relevant model containing the necessary transporters and vesicular machinery.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) via differential centrifugation.

-

Preloading: Incubate the synaptosomes with a low concentration of a radiolabeled substrate (e.g., [³H]MPP⁺ for DAT or [³H]5-HT for SERT) to allow for uptake via the transporter.

-

Washing: Wash the preloaded synaptosomes with buffer to remove excess extracellular radiolabel.

-

Initiation of Release: Resuspend the synaptosomes in a buffer and distribute them into a 96-well plate. Add increasing concentrations of the test compound (e.g., an aminoindan derivative).

-

Rationale: This step determines the dose-dependent effect of the compound on neurotransmitter efflux.

-

-

Controls:

-

Basal Release: Wells containing only buffer (negative control).

-

Maximal Release: Wells containing a known potent releaser like p-chloroamphetamine (PCA) for SERT or d-amphetamine for DAT (positive control).

-

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Termination: Stop the release by rapid filtration, separating the synaptosomes from the supernatant which contains the released radiolabel.

-

Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.

-

Data Analysis: Express the data as a percentage of release induced by the positive control. Fit the dose-response data to a sigmoid curve to determine the EC₅₀ value.

Protocol: In Vitro MAO-B Inhibition Assay

This fluorometric assay quantifies the inhibition of recombinant human MAO-B. The principle relies on an MAO-B substrate that becomes fluorescent upon enzymatic conversion.

Methodology:

-

Plate Setup: In a 96-well black plate, add assay buffer.

-

Compound Addition: Add serial dilutions of the test compounds (e.g., 6-methyl-aminoindan derivatives).

-

Controls:

-

100% Activity Control: Wells with buffer and DMSO (vehicle).

-

100% Inhibition Control: Wells with a known potent MAO-B inhibitor like Selegiline or Rasagiline (positive control).

-

-

Enzyme Addition: Add a solution of recombinant human MAO-B to all wells except a "no enzyme" blank.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C.

-

Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for identifying time-dependent or irreversible inhibitors.

-

-

Reaction Initiation: Add the MAO substrate (e.g., kynuramine) to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., 30-60 minutes) at the appropriate excitation/emission wavelengths.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

-

Determine the percent inhibition for each compound concentration relative to the 100% activity control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

The this compound framework is a remarkably versatile scaffold for CNS drug discovery. Minor structural modifications can pivot the biological activity between highly selective serotonin release and potent, selective MAO-B inhibition. Derivatives like MMAI represent important tools for probing the function of the serotonin system and hold potential as novel antidepressants.[6][7] Concurrently, other derivatives have emerged as promising leads for anti-Parkinsonian agents, with potencies rivaling established drugs.[2][9]

Future research should focus on several key areas:

-

Pharmacokinetic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for oral bioavailability.

-

In Vivo Efficacy: Moving promising compounds from in vitro assays into established animal models of depression and Parkinson's disease to validate their therapeutic potential.

-

Safety and Toxicology: Investigating potential off-target effects and neurotoxicity. While MMAI was initially developed as a less neurotoxic analogue, further studies are needed to fully characterize the safety profile of this chemical class.[6]

-

SAR Expansion: Synthesizing and testing novel derivatives to further refine selectivity and potency, potentially leading to best-in-class clinical candidates.

By continuing to explore the rich chemistry and pharmacology of this compound class, researchers are well-positioned to develop next-generation therapeutics for complex neurological disorders.

References

- Cannon, J. G., et al. "Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211)." PubMed, pubmed.ncbi.nlm.nih.gov/3753556/. Accessed 17 Jan. 2026.

- "MMAI - Wikipedia." Wikipedia, en.wikipedia.org/wiki/MMAI. Accessed 17 Jan. 2026.

- "MMAI." PsychonautWiki, psychonautwiki.org/wiki/MMAI. Accessed 17 Jan. 2026.

-

Halberstadt, A. L., et al. "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors." PubMed Central, . Accessed 17 Jan. 2026.

- Marona-Lewicka, D., and D. E. Nichols. "Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan." PubMed, pubmed.ncbi.nlm.nih.gov/7925587/. Accessed 17 Jan. 2026.

-

Halberstadt, A. L., et al. "Chemical structures of aminoindans and related drugs. Abbreviations:..." ResearchGate, . Accessed 17 Jan. 2026.

- Li, Y., et al. "Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors." PubMed, pubmed.ncbi.nlm.nih.gov/30826189/. Accessed 17 Jan. 2026.

-

Halberstadt, A. L., et al. "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF." ResearchGate, . Accessed 17 Jan. 2026.

-

"MMAI (5-Methoxy-6-methyl-2-aminoindan) | Serotonin Releasing Agent | MedChemExpress." MedChemExpress, . Accessed 17 Jan. 2026.

- Isobe, Y., et al. "Synthesis and structure-activity relationships of 2-amino-8-hydroxyadenines as orally active interferon inducing agents." PubMed, pubmed.ncbi.nlm.nih.gov/14602462/. Accessed 17 Jan. 2026.

- Xie, Z., et al. "Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline." PubMed, pubmed.ncbi.nlm.nih.gov/29339253/. Accessed 17 Jan. 2026.

-

Finberg, J. P. M., and M. B. H. Youdim. "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." MDPI, . Accessed 17 Jan. 2026.

-

Yilmaz, I., et al. "Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity." ResearchGate, . Accessed 17 Jan. 2026.

-

Li, Y., et al. "Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors | Request PDF." ResearchGate, . Accessed 17 Jan. 2026.

-

Chaurasiya, B., et al. "Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches." PubMed Central, . Accessed 17 Jan. 2026.

- "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study." Journal of Medicinal and Chemical Sciences, jmchemsci.com/article_162749.html. Accessed 17 Jan. 2026.

-

Aly, A. A., et al. "Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives." ResearchGate, . Accessed 17 Jan. 2026.

-

"(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride." Lead Sciences, . Accessed 17 Jan. 2026.

- "CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof." Google Patents, patents.google.com/patent/CN101062897A/en. Accessed 17 Jan. 2026.

-

Ahmed, N., et al. "Recent developments in biological activities of indanones | Request PDF." ResearchGate, . Accessed 17 Jan. 2026.

-

Szałabska, K., and W. Szymański. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journals, . Accessed 17 Jan. 2026.

-

Uddin, M. S., et al. "Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications." MDPI, . Accessed 17 Jan. 2026.

-

Guesmi, F., et al. "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies." PubMed Central, . Accessed 17 Jan. 2026.

-

da Silva, A. B. F., et al. "Recent Medicinal Chemistry Studies against Neurodegenerative Diseases." PubMed Central, . Accessed 17 Jan. 2026.

-

Singh, A., et al. "Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules." MDPI, . Accessed 17 Jan. 2026.

Sources

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MMAI - Wikipedia [en.wikipedia.org]

- 7. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MMAI [medbox.iiab.me]

- 9. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Whitepaper: Investigating 6-Methyl-2,3-dihydro-1H-inden-1-amine as a Novel Monoamine Oxidase Inhibitor

Abstract

Monoamine oxidase (MAO) inhibitors represent a critical class of therapeutics for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[1] The search for novel MAO inhibitors with improved selectivity and safety profiles is an ongoing endeavor in medicinal chemistry. This guide focuses on 6-Methyl-2,3-dihydro-1H-inden-1-amine, a compound from the promising indenanamine class, and outlines a comprehensive preclinical strategy to evaluate its potential as a selective MAO inhibitor. We will detail the rationale for its investigation, its synthesis, and a full suite of in vitro and in vivo experimental protocols designed to rigorously characterize its inhibitory activity, mechanism of action, and neurochemical effects. This document serves as a technical blueprint for researchers aiming to explore this and related compounds in the pursuit of next-generation neurotherapeutics.

Introduction: The Enduring Therapeutic Relevance of Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes responsible for the oxidative deamination of key monoamine neurotransmitters—such as serotonin, norepinephrine, and dopamine—as well as other endogenous and exogenous amines.[2][3] The two isoforms, MAO-A and MAO-B, are encoded by separate genes and exhibit distinct tissue distributions and substrate specificities.[3][4]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAO inhibitors.[3][4]

-

MAO-B shows a higher affinity for phenylethylamine and dopamine, making its selective inhibition a cornerstone of therapy for Parkinson's disease, often used to augment levodopa treatment.[4]

The inhibition of these enzymes increases the synaptic availability of monoamine neurotransmitters, which is the fundamental mechanism behind the therapeutic efficacy of MAO inhibitors (MAOIs).[5] MAOIs are broadly classified based on their selectivity for the MAO isoforms and the nature of their interaction with the enzyme (reversible or irreversible).[1][5] While early, non-selective, irreversible MAOIs were effective, their use was limited by significant side effects, most notably the risk of a hypertensive crisis when combined with tyramine-rich foods (the "cheese effect").[3][5] This has driven the development of newer, safer agents, particularly reversible inhibitors and isoform-selective inhibitors, which offer a more favorable risk-benefit profile.[6]

The Candidate: this compound

The 2,3-dihydro-1H-inden-1-amine scaffold has emerged as a promising framework for the development of selective MAO-B inhibitors.[7][8][9] Compounds like Rasagiline, which features this core structure, are potent, irreversible MAO-B inhibitors used in Parkinson's disease treatment. The exploration of derivatives of this scaffold is a rational strategy for identifying novel inhibitors with potentially improved properties.

2.1. Rationale for Investigation

The selection of this compound for investigation is based on established structure-activity relationships (SAR) within this chemical class.[8][10] Modifications to the aromatic ring of the indane system can significantly influence both potency and selectivity. The introduction of a methyl group at the 6-position is a strategic modification intended to probe the hydrophobic pockets within the MAO active site, potentially enhancing binding affinity and selectivity for one isoform over the other.

2.2. Synthesis Pathway

The synthesis of this compound is typically achieved via a multi-step process beginning with a commercially available precursor. A common synthetic route involves the reductive amination of 6-methyl-1-indanone.

A plausible synthesis route is as follows:

-

Starting Material: The synthesis can begin with 6-methyl-1-indanone.

-

Reduction to Alcohol: The carbonyl group of the indanone is first reduced to a hydroxyl group to form 6-methyl-2,3-dihydro-1H-inden-1-ol, often using a reducing agent like sodium borohydride.[11]

-

Reductive Amination: The resulting alcohol is then converted to the target primary amine. This can be achieved through reductive amination, using an amine source like ammonia in the presence of a reducing agent such as sodium cyanoborohydride.[11]

Preclinical Evaluation Workflow: A Technical Guide

A rigorous, multi-stage evaluation is required to characterize the potential of a novel compound as an MAO inhibitor. The workflow progresses from initial in vitro screening to more complex in vivo assessments.

Caption: High-level workflow for evaluating a candidate MAO inhibitor.

3.1. In Vitro Characterization: Potency, Selectivity, and Mechanism

The initial phase focuses on direct enzymatic assays to determine the compound's inhibitory profile.

Protocol 1: Fluorometric In Vitro MAO Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC50).[4]

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin, which can be quantified. A decrease in the rate of fluorescence increase indicates MAO inhibition.[4]

Caption: Principle of the fluorometric MAO inhibition assay.

Materials & Reagents:

-

MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[4]

-

Substrate: p-Tyramine (for both isoforms).[4]

-

Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO).[4]

-

Test Compound: this compound.

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[2][4]

-

96-well black, clear-bottom microplates.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 0.1 nM to 100 µM) in MAO Assay Buffer.

-

Reaction Mixture Preparation: Prepare a master mix containing the MAO enzyme (either MAO-A or MAO-B) in the assay buffer.

-

Incubation: To each well of the 96-well plate, add 50 µL of the enzyme master mix. Then, add 25 µL of the diluted test compound or control (positive control, or buffer for vehicle control). Incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a substrate/detection probe solution containing p-tyramine, Amplex® Red, and HRP in assay buffer. Add 25 µL of this solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (excitation ~530-560 nm, emission ~585-590 nm) kinetically over 30-60 minutes at 37°C.

Data Analysis & Interpretation:

-

IC50 Calculation: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Selectivity Index (SI): The SI is a crucial parameter that quantifies the isoform selectivity. It is calculated as:

-

SI = IC50 (MAO-A) / IC50 (MAO-B)

-

An SI > 1 indicates MAO-B selectivity, while an SI < 1 indicates MAO-A selectivity. A high SI value (e.g., >100) suggests significant selectivity.

-

3.2. Determining the Mechanism of Inhibition

Reversibility Assay: To determine if the inhibition is reversible or irreversible, a dialysis or rapid dilution experiment can be performed. The enzyme is pre-incubated with a high concentration of the inhibitor. Subsequently, the mixture is subjected to extensive dialysis or a large-volume dilution to remove the unbound inhibitor. If enzyme activity is restored, the inhibition is reversible. If activity remains suppressed, the inhibition is likely irreversible, indicating covalent binding to the enzyme.[3][12]

Enzyme Kinetics: To understand the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine changes in Km (substrate affinity) and Vmax (maximum reaction velocity).

| Parameter | Potential Outcome for this compound |

| IC50 (hMAO-A) | e.g., > 10 µM |

| IC50 (hMAO-B) | e.g., 50 nM |

| Selectivity Index | > 200 (Highly MAO-B Selective) |

| Reversibility | Reversible or Irreversible |

| Mode of Inhibition | Competitive |

| Table 1: Hypothetical In Vitro Data Summary for the Candidate Compound. |

3.3. In Vivo Pharmacodynamic Assessment

If in vitro data are promising, the next critical step is to assess the compound's effect on brain neurochemistry in a living system. In vivo microdialysis is the gold standard for this purpose.[13][14]

Protocol 2: In Vivo Microdialysis in Rodent Brain

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., the striatum for dopamine measurement).[15] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and their metabolites in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The dialysate is collected in fractions and analyzed.[13][15]

Caption: Experimental setup for in vivo microdialysis.

Materials & Equipment:

-

Rodent model (e.g., Sprague-Dawley rat or C57BL/6 mouse).

-

Stereotaxic apparatus for precise surgical implantation.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Syringe pump and liquid switch.

-

Fraction collector.

-

Analysis system: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[14]

Step-by-Step Methodology:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the target brain region (e.g., dorsal striatum). Allow the animal to recover from surgery for several days.

-

Probe Insertion & Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[15] After a stabilization period (60-90 min), begin collecting baseline dialysate samples every 20 minutes for at least 2 hours to ensure stable neurotransmitter levels.

-

Compound Administration: Administer this compound (or vehicle control) via a systemic route (e.g., intraperitoneal injection).

-

Post-Dose Collection: Continue collecting dialysate fractions for 3-4 hours post-administration to monitor the time-course of any changes in extracellular neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate fractions using HPLC-ECD or LC-MS/MS to quantify levels of dopamine, serotonin, norepinephrine, and their respective metabolites (DOPAC, HVA, 5-HIAA).

Data Analysis & Interpretation:

-

Calculate the concentration of each analyte in the dialysate samples.

-

Express the post-treatment data as a percentage of the average baseline concentration for each animal.

-